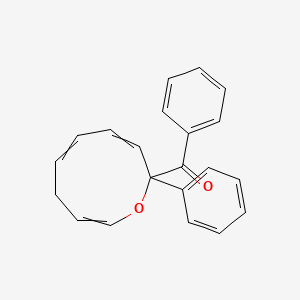
Phenyl(2-phenyl-2,7-dihydrooxonin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl(2-phenyl-2,7-dihydrooxonin-2-yl)methanone is an organic compound with a complex structure that includes a phenyl group and a dihydrooxonin moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(2-phenyl-2,7-dihydrooxonin-2-yl)methanone typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation, where a phenyl group is introduced to the dihydrooxonin ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. Catalysts and solvents are recycled to minimize waste and reduce production costs. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl(2-phenyl-2,7-dihydrooxonin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl ring, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated phenyl derivatives, nitro compounds.
Applications De Recherche Scientifique
Phenyl(2-phenyl-2,7-dihydrooxonin-2-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Phenyl(2-phenyl-2,7-dihydrooxonin-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Phenyl(2-phenyl-2,7-dihydrooxonin-2-yl)methanone can be compared with other similar compounds, such as:
Phenylacetone: A simpler compound with a phenyl group attached to an acetone moiety, used in the synthesis of amphetamines.
Imidazole derivatives: Compounds containing a five-membered ring with two nitrogen atoms, known for their broad range of biological activities.
The uniqueness of this compound lies in its dihydrooxonin ring, which imparts distinct chemical and biological properties not found in simpler compounds like phenylacetone or imidazole derivatives.
Propriétés
Numéro CAS |
113676-37-2 |
|---|---|
Formule moléculaire |
C21H18O2 |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
phenyl-(9-phenyl-4H-oxonin-9-yl)methanone |
InChI |
InChI=1S/C21H18O2/c22-20(18-12-6-4-7-13-18)21(19-14-8-5-9-15-19)16-10-2-1-3-11-17-23-21/h1-2,4-17H,3H2 |
Clé InChI |
XIHHKGPAQPBDIW-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC=CC(OC=C1)(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


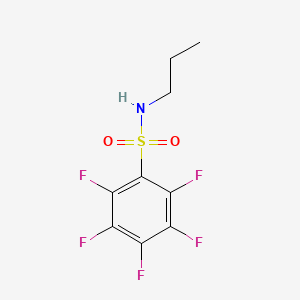
![N-[(Butan-2-yl)(ethyl)phosphoryl]-N-methylmethanesulfonamide](/img/structure/B14315141.png)
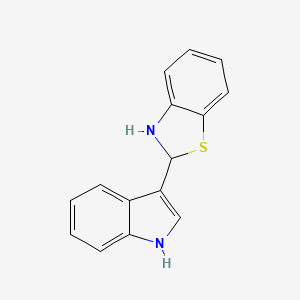
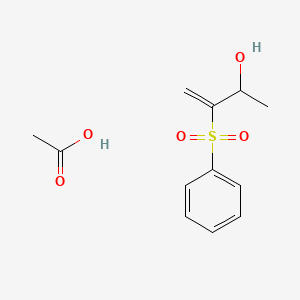
![2-[(Dihexylamino)methyl]phenol](/img/structure/B14315148.png)
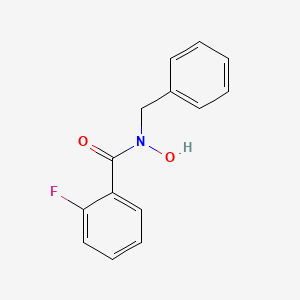
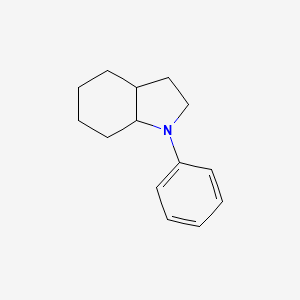
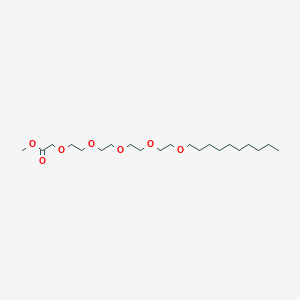
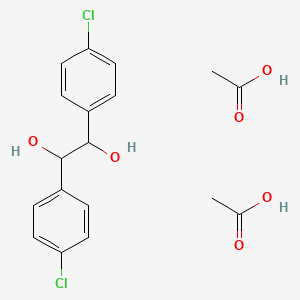
![1-Methoxy-4-[1,2,3-tris(ethylsulfanyl)propyl]benzene](/img/structure/B14315167.png)
![6-[(Cyclohexylamino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14315169.png)
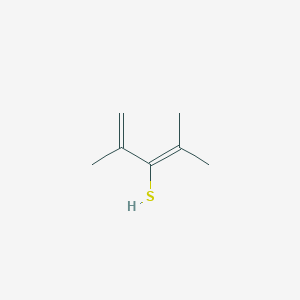

![1-[2-(Dimethylamino)-4-phenyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B14315212.png)
